molecular formula C25H22ClN5O2S B11578283 N-(3-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578283
M. Wt: 492.0 g/mol
InChI Key: POHCRIZQFUUEKP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chloro, methoxy, and phenyl groups

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22ClN5O2S/c1-15-19(26)9-6-10-20(15)27-24(32)22-21(16-11-13-18(33-2)14-12-16)30-31-23(28-29-25(31)34-22)17-7-4-3-5-8-17/h3-14,21-22,30H,1-2H3,(H,27,32)

InChI Key

POHCRIZQFUUEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the thiadiazine ring, and the subsequent coupling of these rings with the appropriate substituents.

    Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: This step involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents under controlled conditions.

    Coupling Reactions: The final step involves the coupling of the triazole and thiadiazine rings with the appropriate chloro, methoxy, and phenyl substituents using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or altered cellular behavior.

Comparison with Similar Compounds

N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-METHOXYPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound shares similar structural features but differs in the substituents and the overall ring structure.

    N-(3,5-DIMETHOXYPHENYL)-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE:

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents and ring structures, which contribute to its distinct chemical and biological properties.

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